molecular formula C14H19NO4 B12007804 Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- CAS No. 4769-33-9

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy-

カタログ番号: B12007804
CAS番号: 4769-33-9
分子量: 265.30 g/mol
InChIキー: HVDIPUNIYZGAKE-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- is a synthetic cinnamamide derivative characterized by a cinnamic acid backbone substituted with three methoxy groups at the 3-, 4-, and 5-positions and an N,N-dimethylamide group. This compound belongs to a class of bioactive molecules where the 3,4,5-trimethoxybenzyl moiety is known to enhance pharmacological properties such as anti-inflammatory and antiproliferative activities .

The synthesis of such compounds typically involves coupling 3,4,5-trimethoxycinnamic acid with amines using activating agents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in chloroform or dichloromethane. For example, in analogous syntheses, 3,4,5-trimethoxycinnamic acid is reacted with alcohols or amines to form esters or amides, followed by purification via flash chromatography . The methoxy groups improve lipophilicity and membrane permeability, while the amide group stabilizes the structure and modulates target interactions .

特性

CAS番号

4769-33-9

分子式

C14H19NO4

分子量

265.30 g/mol

IUPAC名

(E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C14H19NO4/c1-15(2)13(16)7-6-10-8-11(17-3)14(19-5)12(9-10)18-4/h6-9H,1-5H3/b7-6+

InChIキー

HVDIPUNIYZGAKE-VOTSOKGWSA-N

異性体SMILES

CN(C)C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

正規SMILES

CN(C)C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

製品の起源

United States

準備方法

Synthesis of 3,4,5-Trimethoxycinnamic Acid

The precursor 3,4,5-trimethoxycinnamic acid is typically synthesized via Perkin condensation or Knoevenagel reaction using 3,4,5-trimethoxybenzaldehyde and malonic acid. A green synthesis patent (CN113429276A) describes an alternative route using sodium syringaldehyde and dimethyl sulfate under acidic conditions, though this method generates high-salt wastewater.

Formation of Cinnamoyl Chloride

3,4,5-Trimethoxycinnamic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 2–4 hours. The reaction is driven to completion by removing HCl gas under reduced pressure.

Amidation with Dimethylamine

The acyl chloride intermediate is reacted with excess dimethylamine (2–3 equivalents) in a polar aprotic solvent (e.g., THF, DCM) at 0–25°C. The crude product is purified via recrystallization or column chromatography.

Typical Yield : 65–80%.

Coupling Reagent-Mediated Synthesis

To avoid the instability of acyl chlorides, carbodiimide-based coupling agents are employed for direct amidation of 3,4,5-trimethoxycinnamic acid with dimethylamine.

EDCl/HOBt or COMU Protocol

A optimized protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) or COMU in THF at 60°C.

  • Molar Ratios : Acid : Amine : EDCl = 1 : 1 : 1.5

  • Reaction Time : 2.5 hours

  • Yield : 93.1%.

DCC/DMAP Approach

Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in DCM achieves moderate yields (70–85%) but requires tedious purification to remove dicyclohexylurea byproducts.

Solid-Phase Mechanochemical Synthesis

A solvent-free method utilizes trichlorotriazine (TCT) and triphenylphosphine (PPh₃) with potassium carbonate (K₂CO₃) in a ball mill.

  • Conditions : 25–60°C, 5–10 hours

  • Yield : 99% (Table 1).

Table 1: Mechanochemical Amidation Efficiency

Reagent SystemSolventTime (h)Yield (%)
TCT/PPh₃/K₂CO₃None599
EDCl/DMAPTHF2.593
DCC/DMAPDCM1285

Catalytic Methods with Heterogeneous Catalysts

A Chinese patent (CN103381359A) describes a silica-alumina catalyst synthesized from sodium silicate and sodium metaaluminate for amidation. Though originally designed for fatty acid amides, adaptation for aromatic systems is feasible:

  • Catalyst Loading : 1–10% w/w

  • Conditions : 180–200°C, 7–9 hours

  • Yield : ~80% after vacuum distillation.

Challenges and Optimization Strategies

  • Low Yields in Multi-Step Syntheses : The aldol condensation step in precursor synthesis often yields ≤30% due to steric hindrance. Microwave-assisted reactions or ionic liquid solvents improve efficiency.

  • Byproduct Formation : Use of COMU instead of DCC reduces urea byproducts.

  • Green Chemistry : Mechanochemical methods eliminate solvent waste and reduce energy consumption .

化学反応の分析

Types of Reactions

(2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

作用機序

The mechanism of action of (2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased acetylcholine levels, which may have therapeutic implications in neurological disorders.

類似化合物との比較

Cinnamamide Derivatives

  • 3,4,5-Trimethoxycinnamic Acid Esters: Esters of 3,4,5-trimethoxycinnamic acid (e.g., piplartine-inspired derivatives) exhibit trypanocidal activity. The esterification of the carboxylic acid group with alcohols like perillyl or benzyl alcohol enhances bioavailability but reduces polarity compared to amides .
  • N,N-Dimethyl-3,4,5-Trimethoxycinnamamide : The substitution of the hydroxyl group with an N,N-dimethylamide increases metabolic stability and facilitates interactions with hydrophobic binding pockets in enzymes or receptors .

Benzamide Derivatives

  • N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide : This benzamide derivative shares the 3,4,5-trimethoxy substitution pattern but lacks the cinnamic acid backbone. It forms hydrogen-bonded chains in crystal structures, which may influence its solubility and crystallinity .
  • Trimethobenzamide (N-[p-(2-Dimethylaminoethoxy)benzyl]-3,4,5-Trimethoxybenzamide): A benzamide with a dimethylaminoethoxy side chain, this compound is used as an antiemetic. Its pharmacokinetics differ due to the extended alkyl chain, which enhances blood-brain barrier penetration compared to cinnamamides .

Steroidal Amides

  • N,N-Dimethyl-3β-Hydroxycholenamide (DMHCA): A steroidal LXR agonist with an N,N-dimethylamide group. Unlike cinnamamides, DMHCA inhibits retinal cholesterol biosynthesis by targeting DHCR24 (24-dehydrocholesterol reductase) rather than modulating LXR transcriptional activity.

Pharmacological and Functional Differences

Compound Core Structure Key Substituents Primary Activity Bioavailability Notes
N,N-Dimethyl-3,4,5-TMC* Cinnamic acid 3,4,5-Trimethoxy, N,N-dimethyl Anti-inflammatory, enzyme inhibition High lipophilicity; moderate BBB**
3,4,5-Trimethoxycinnamate Cinnamic acid ester 3,4,5-Trimethoxy, ester Trypanocidal Lower stability than amides
Trimethobenzamide Benzamide 3,4,5-Trimethoxy, dimethylaminoethoxy Antiemetic Crosses BBB; used in CNS disorders
DMHCA Steroid 3β-hydroxyl, N,N-dimethylamide Cholesterol biosynthesis inhibition Blood-retinal barrier penetration

TMC: Trimethoxycinnamamide; *BBB: Blood-brain barrier

Anti-Inflammatory vs. Cholesterol-Modulating Activity

  • Cinnamamides : Derivatives like N,N-dimethyl-3,4,5-trimethoxycinnamamide are hypothesized to enhance NSAID activity by conjugating with 3,4,5-trimethoxybenzyl alcohol, which may synergize cyclooxygenase (COX) inhibition .
  • DMHCA: Reduces retinal cholesterol by inhibiting DHCR24, a key enzyme in cholesterol biosynthesis, without inducing hepatic lipogenesis—a critical advantage over non-steroidal LXR agonists like T0901317 .

Physicochemical and Pharmacokinetic Properties

Property N,N-Dimethyl-3,4,5-TMC Trimethobenzamide DMHCA
Molecular Weight (g/mol) ~325 (estimated) 388.46 443.67
LogP (Predicted) 2.8–3.5 3.1 5.2
Solubility Low in water Moderate in polar solvents Low in water
Key Metabolic Pathway Amide hydrolysis O-dealkylation Glucuronidation
  • Cinnamamides: Higher LogP values than benzamides due to the nonpolar cinnamic backbone, favoring tissue accumulation but requiring formulation adjustments for oral delivery .
  • DMHCA : Despite high LogP, its steroidal structure enables selective organ distribution, minimizing systemic side effects .

生物活性

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- is a derivative of cinnamic acid known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antioxidant properties, anti-inflammatory effects, and potential anticancer mechanisms.

Chemical Structure and Properties

Cinnamamide derivatives are characterized by the presence of a cinnamic acid backbone with various substitutions that enhance their biological efficacy. The specific compound in focus, N,N-dimethyl-3,4,5-trimethoxy-cinnamamide, contains three methoxy groups on the aromatic ring which significantly influence its pharmacological properties.

Antioxidant Activity

Research has demonstrated that cinnamamide derivatives exhibit potent antioxidant properties. For instance, studies have shown that compounds with hydroxy substitutions on the phenyl ring significantly enhance free radical scavenging activities. In particular:

  • DPPH Scavenging Activity : The compound α-cyano-N-(4-hydroxyphenyl)-3,4-dihydroxy-cinnamamide showed a DPPH inhibition percentage of 89.47%, comparable to ascorbic acid (92.12%) at similar concentrations .
  • Nitric Oxide Scavenging : The same compound exhibited strong nitric oxide scavenging activity, indicating its potential as an antioxidant agent in various biological systems .

Anti-inflammatory Effects

Cinnamamide derivatives have also been evaluated for their anti-inflammatory properties. In carrageenan-induced rat paw edema assays, several compounds demonstrated significant anti-inflammatory activity:

  • Comparison with Standard Drugs : The compound α-cyano-N-(4-hydroxyphenyl)-4-hydroxy-3-methoxycinnamamide exhibited effects comparable to the standard anti-inflammatory drug Diclofenac .
  • Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Anticancer Activity

Cinnamamide derivatives have shown promising results in various cancer models:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a hybrid compound combining chalcone and trimethoxycinnamide exhibited GI50 values ranging from 2.1 to 3.4 μM against multiple cancer cell lines .
  • Mechanisms of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis. Some studies suggest that these compounds may inhibit the interaction between tumor suppressor proteins and their negative regulators .

Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantDPPH and nitric oxide scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in tumor cells

Q & A

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Step 1)Prevents side reactions
SolventTHF or DCMEnhances reagent solubility
Reaction Time4–6 hoursBalances completion vs. degradation

Advanced: How do steric and electronic effects of the 3,4,5-trimethoxy substituents influence reaction kinetics in amide coupling?

Methodological Answer:
The electron-donating methoxy groups increase electron density on the benzamide ring, accelerating electrophilic substitution but introducing steric hindrance during nucleophilic attacks. Techniques to analyze this include:

  • DFT Calculations : To map electrostatic potential surfaces and predict reactive sites .
  • Kinetic Studies : Monitoring reaction rates via HPLC under varying substituent patterns (e.g., comparing 3,4,5-trimethoxy vs. 4-methoxy derivatives) .
  • Steric Maps : Generated using X-ray crystallography (e.g., SHELXL refinement) to quantify spatial hindrance .

Example Finding :
Replacing one methoxy group with hydrogen reduces coupling yield by 30% due to decreased electron density .

Basic: What analytical techniques are recommended for characterizing N,N-dimethyl-3,4,5-trimethoxycinnamamide?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as singlet at δ 3.8–4.0 ppm; dimethylamide protons as broad singlet at δ 2.9–3.1 ppm .
    • ¹³C NMR : Carbonyl resonance at ~168 ppm confirms amide formation .
  • HPLC-MS : To verify purity (>98%) and molecular ion peak ([M+H]⁺ expected at m/z 310.1) .
  • FT-IR : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O of methoxy) .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries of trimethoxybenzamide derivatives?

Methodological Answer:
Discrepancies in bond angles or torsion angles (e.g., methoxy group orientation) arise from polymorphic variations or refinement errors. Strategies include:

  • High-Resolution X-ray Diffraction : Using SHELXTL or Olex2 for structure solution, emphasizing low R1 values (<5%) .
  • Hirshfeld Surface Analysis : To compare intermolecular interactions (e.g., C-H···O) across polymorphs .
  • Database Cross-Validation : Aligning results with Cambridge Structural Database entries to identify outliers .

Case Study :
A 2021 study found two polymorphs of a related compound with 5° differences in methoxy dihedral angles, attributed to solvent polarity during crystallization .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Cytotoxicity Assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or acetylcholinesterase, using 3,4,5-trimethoxybenzamide as a scaffold .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., BSA for plasma stability) .

Optimization Tip :
Use dimethyl sulfoxide (DMSO) stock solutions (<0.1% final concentration) to avoid solvent toxicity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., tubulin for anticancer activity) .
  • QSAR Models : Correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase assays .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Example :
Introducing a fluorine atom at the para position of the cinnamoyl group improved tubulin binding affinity by 40% in silico, validated later in vitro .

Basic: How should researchers address low yields in the final amidation step?

Methodological Answer:

  • Catalyst Screening : Test HOBt/DCC vs. EDC/HCl for coupling efficiency .
  • Solvent Optimization : Switch from DMF to DCM if racemization is observed .
  • Temperature Control : Maintain 0°C during acyl chloride addition to minimize hydrolysis .

Q. Troubleshooting Table :

SymptomLikely CauseSolution
Low yieldAcyl chloride hydrolysisUse fresh reagents, anhydrous conditions
ImpuritiesIncomplete purificationOptimize chromatography gradient

Advanced: What strategies mitigate batch-to-batch variability in biological activity data?

Methodological Answer:

  • Strict Synthetic Protocols : Document reaction parameters (e.g., stir rate, cooling rate) to ensure reproducibility .
  • Bioassay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to internal standards .
  • Statistical Analysis : Use ANOVA to distinguish true activity differences from experimental noise .

Case Study :
A 2023 study reduced variability in IC₅₀ values (from ±15% to ±5%) by standardizing cell passage numbers and serum batch .

Basic: What safety precautions are critical when handling 3,4,5-trimethoxybenzoyl chloride?

Methodological Answer:

  • Ventilation : Use fume hoods due to lachrymatory vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
  • Neutralization : Quench excess acyl chloride with ice-cold sodium bicarbonate .

Advanced: How can spectroscopic data be reconciled with conflicting crystallographic findings?

Methodological Answer:

  • Dynamic NMR : To detect conformational flexibility in solution vs. solid state .
  • Variable-Temperature XRD : Analyze thermal effects on crystal packing .
  • Complementary Techniques : Pair solid-state NMR with XRD to resolve discrepancies (e.g., methoxy rotation barriers) .

Example :
A 2020 study showed solution-state NMR indicated free methoxy rotation, while XRD revealed a locked conformation due to crystal packing forces .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。